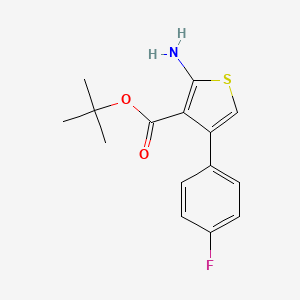
Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate” is likely a complex organic compound. It appears to contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), which is substituted with an amino group (NH2), a tert-butyl group (C(CH3)3), and a carboxylate ester group (CO2R, where R is a group of atoms). The presence of a fluorophenyl group indicates a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and phenyl ring are likely planar due to the conjugation of pi electrons. The tert-butyl group is likely to adopt a tetrahedral geometry around its central carbon atom. The exact three-dimensional structure would depend on the specific locations of the substituent groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The amino group might participate in reactions involving the formation or breaking of N-H bonds. The carboxylate ester group could undergo reactions involving the carbonyl group (C=O) or the ester linkage (C-O-C). The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors influencing these properties might include the size and shape of the molecule, the types and locations of functional groups, and the presence of polar (charge-separated) or nonpolar (charge-balanced) regions. These properties could include solubility in various solvents, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Material Properties
Polyamide Synthesis : Research by Hsiao, Yang, and Chen (2000) explored the synthesis of polyamides using similar tert-butyl compounds. These polyamides exhibit high thermal stability and solubility in various solvents, making them suitable for creating flexible and tough films with potential applications in materials science (Hsiao, Yang, & Chen, 2000).
Chemical Intermediates : Zhao et al. (2017) synthesized a compound using tert-butyl elements as intermediates in biologically active compounds like omisertinib (AZD9291), highlighting the role of such chemicals in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).
Lithiation Reactions : Kinstle and Bechner (1970) investigated lithiation processes involving tert-butyl compounds, which are crucial in organic synthesis, particularly in modifying aromatic compounds (Kinstle & Bechner, 1970).
Chemical Reactivity and Mechanism Studies
Metalation of Carboxylic Acids : Tilly et al. (2006) studied the metalation of biphenyl carboxylic acids, where tert-butyl compounds were used to explore site-selective electrophilic substitution reactions. This research aids in understanding complex organic reaction mechanisms (Tilly, Samanta, Castanet, De, & Mortier, 2006).
Building Blocks in Organic Chemistry : Jasch, Höfling, and Heinrich (2012) described the use of tert-butyl phenylazocarboxylates in various organic reactions. These compounds serve as versatile building blocks in synthetic chemistry, enabling modifications through nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).
Solid-Phase Peptide Synthesis : Isidro-Llobet et al. (2008) introduced THAL (Thiophene Acid Labile) linker based on the tert-butyl group for solid-phase synthesis of peptides, demonstrating the importance of tert-butyl compounds in peptide synthesis (Isidro-Llobet, Boas, Jensen, Álvarez, & Albericio, 2008).
Catalysis and Chemical Transformations
Rhodium-Catalyzed Asymmetric Hydrogenation : Imamoto et al. (2012) researched rhodium complexes with tert-butylmethylphosphino groups, which exhibited excellent catalytic activities and enantioselectivities in hydrogenation of functionalized alkenes. This is crucial for pharmaceutical ingredient synthesis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Deoxofluorinating Agent : Umemoto, Singh, Xu, and Saito (2010) discovered tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent, demonstrating the chemical versatility and application in fluorination reactions of tert-butyl derivatives (Umemoto, Singh, Xu, & Saito, 2010).
Synthesis of Amines : Ellman, Owens, and Tang (2002) explored the use of N-tert-butanesulfinyl imines for the asymmetric synthesis of amines, highlighting the crucial role of tert-butyl compounds in the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and minimize risk .
将来の方向性
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds with similar structures are used in a variety of fields, including medicinal chemistry, materials science, and synthetic organic chemistry .
作用機序
Target of Action
Similar compounds have been found to interact with various receptors, indicating a broad-spectrum biological activity .
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors, leading to various biological responses .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-15(2,3)19-14(18)12-11(8-20-13(12)17)9-4-6-10(16)7-5-9/h4-8H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOUGQDHTIMJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


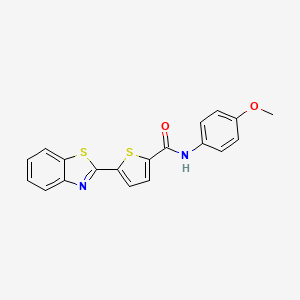
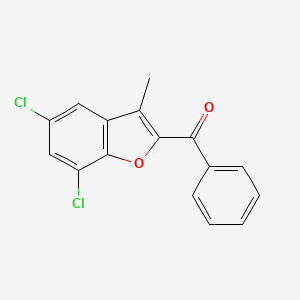
![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)
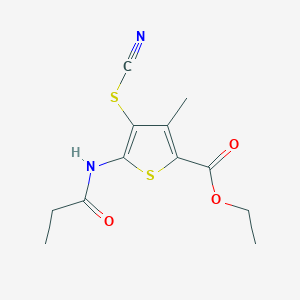
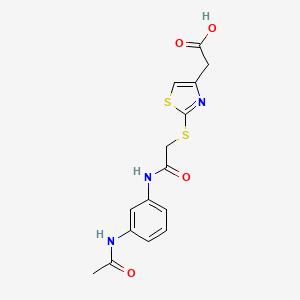
![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)
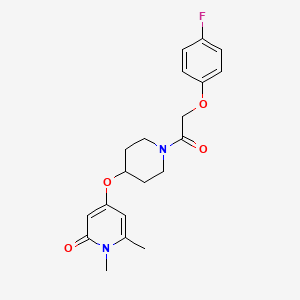

![N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940530.png)
![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)

![4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2940533.png)
